molecular formula C15H26N2O5 B113058 Boc-freidinger'S lactam CAS No. 82611-48-1

Boc-freidinger'S lactam

Cat. No.: B113058
CAS No.: 82611-48-1
M. Wt: 314.38 g/mol
InChI Key: JREAFDMYUYIYLC-QWRGUYRKSA-N
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Description

Boc-Freidinger’s lactam: is a synthetic compound known for its unique structural properties and applications in various fields of scientific research. It is a conformationally restricted dipeptide peptidomimetic, often used in the study of proteomics and peptide-based drug design . The compound’s molecular formula is C15H26N2O5, and it has a molecular weight of 314.38 .

Mechanism of Action

Target of Action

Boc-Freidinger’s lactam, like other beta-lactams, primarily targets bacterial penicillin-binding proteins (PBPs) which are crucial for bacterial cell wall synthesis . These PBPs are enzymes that catalyze the formation of peptide cross-links during the synthesis of peptidoglycan, a core component of the bacterial cell wall .

Mode of Action

The mode of action of Boc-Freidinger’s lactam involves its interaction with its target PBPs. The beta-lactam ring of the compound mimics the D-Ala-D-Ala peptide terminus that serves as the natural substrate for transpeptidase activity during cell wall peptidoglycan synthesis . This allows the compound to bind tightly to the transpeptidase active site, inhibiting cell wall synthesis . The inhibition of cell wall synthesis can lead to osmotic instability and potentially trigger a series of events that lead to autolysis and death of the bacterial cell .

Biochemical Pathways

The action of Boc-Freidinger’s lactam affects the peptidoglycan synthesis pathway in bacteria. By inhibiting the PBPs, the compound disrupts the formation of peptide cross-links in the peptidoglycan layer, a critical component of the bacterial cell wall . This disruption can lead to a weakened cell wall, making the bacteria more susceptible to osmotic pressure and potentially leading to cell lysis .

Pharmacokinetics

These studies suggest that the pharmacokinetics of beta-lactams can vary significantly depending on factors such as age, disease state, and individual patient characteristics . For instance, it has been found that achieving aggressive pharmacokinetic/pharmacodynamic (PK/PD) targets can be associated with higher clinical cure rates .

Result of Action

The primary result of Boc-Freidinger’s lactam action is the inhibition of bacterial cell wall synthesis. This can lead to osmotic instability and potentially trigger a series of events that lead to autolysis and death of the bacterial cell . Furthermore, the inhibition of cell wall synthesis can make the bacteria more susceptible to the immune response and other antibiotics .

Action Environment

The action, efficacy, and stability of Boc-Freidinger’s lactam, like other beta-lactams, can be influenced by various environmental factors. These can include the presence of other antibiotics, the pH of the environment, and the presence of beta-lactamase enzymes produced by bacteria that can inactivate beta-lactams . Understanding these factors is crucial for optimizing the use of Boc-Freidinger’s lactam and other beta-lactams in clinical settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-Freidinger’s lactam can be synthesized through several methods. One common approach involves the reaction of 1-pyrrolidineacetic acid with tert-butoxycarbonyl (Boc) protected amino acids. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of Boc-Freidinger’s lactam follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Boc-Freidinger’s lactam undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Cyclization Reactions: Cyclization often requires the use of coupling agents like HBTU and bases such as DIPEA.

Major Products: The major products formed from these reactions include various substituted lactams, oxidized or reduced derivatives, and more complex cyclic structures .

Scientific Research Applications

Boc-Freidinger’s lactam has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Boc-Freidinger’s lactam is unique due to its conformational restriction, which provides enhanced stability and specificity in binding to target proteins. This property distinguishes it from other β-lactams and makes it particularly useful in the design of peptidomimetics and protease inhibitors .

Properties

IUPAC Name

(2S)-4-methyl-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-9(2)8-11(13(19)20)17-7-6-10(12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREAFDMYUYIYLC-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N1CC[C@@H](C1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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